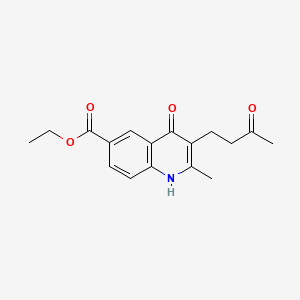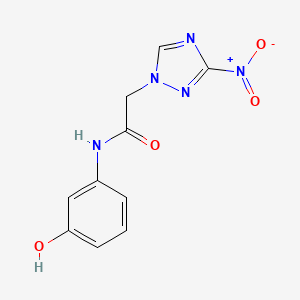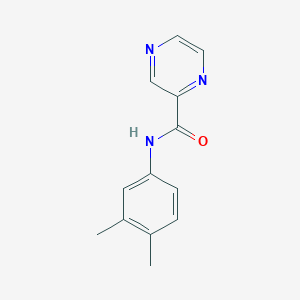![molecular formula C16H14F3NO3 B5699761 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMA, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of amides and is used as a tool in various research applications.
Mécanisme D'action
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to act as a positive allosteric modulator of TRPM8, enhancing the activity of the channel in response to cold temperatures. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of ASIC3, reducing the sensitivity of the channel to acidic pH.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to modulate the activity of other ion channels, such as Nav1.7, which is involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high potency and selectivity for ion channels. This makes it a useful tool for studying the function of specific ion channels in vitro and in vivo. However, 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Orientations Futures
There are several future directions for research involving 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide analogs with improved potency and selectivity for ion channels. Another area of interest is the use of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the development of new pain relievers. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide may also have potential as a therapeutic agent for other conditions, such as inflammatory disorders and cancer. Further research is needed to fully explore the potential of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in these and other areas.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-methoxyphenol and 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place in an organic solvent and requires careful handling due to the hazardous nature of the reagents. The yield of the product is typically high, and the compound can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various scientific research applications, including as a tool to study the function of ion channels. It has been shown to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the detection of cold temperatures and pain sensation. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been used to study the function of other ion channels, such as the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-4-2-3-5-14(13)23-10-15(21)20-12-8-6-11(7-9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDZUDNWPUAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)


![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)